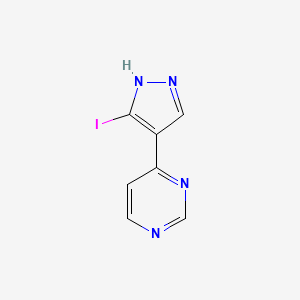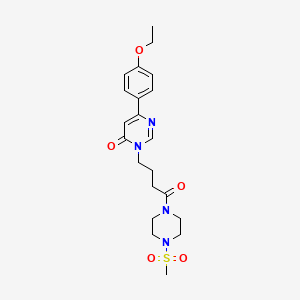
6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H28N4O5S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
One research area focuses on the synthesis of pyrimidin-4-one derivatives and their evaluation as anticancer agents. Studies have identified several compounds with significant antiproliferative effects against various human cancer cell lines. These compounds, characterized by their pyrimidin-4-one core and specific substituents, have shown promising activity, suggesting their potential as leads for anticancer drug development (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Agents
Another application is the synthesis of novel compounds derived from visnaginone and khellinone, targeting anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase inhibition and demonstrated significant analgesic and anti-inflammatory activities, indicating their utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Research has also been directed towards the synthesis of pyrimidin-4-one derivatives as antimicrobial agents. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, showing potent inhibitory activity. This highlights their potential in addressing the growing concern of antimicrobial resistance and the need for new antibiotics (Krishnamurthy et al., 2011).
Anticonvulsant Agents
The development and validation of analytical methods for novel anticonvulsant agents exemplify the application of these compounds in neuroscience. A compound named "Epimidin" has been identified as a promising anticonvulsant drug candidate, with studies focusing on its stability and degradation under various conditions, further emphasizing the importance of this class of compounds in medicinal chemistry (Severina et al., 2021).
Herbicide Development
Lastly, research into pyrimidin-4-one derivatives extends to agriculture, where these compounds are explored for their herbicidal activity. The synthesis and evaluation of such compounds as potential herbicides indicate their role in developing new agricultural chemicals to control broad-leaved weeds, demonstrating the versatility of this compound class in various scientific applications (Nezu et al., 1996).
properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-3-30-18-8-6-17(7-9-18)19-15-21(27)24(16-22-19)10-4-5-20(26)23-11-13-25(14-12-23)31(2,28)29/h6-9,15-16H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRILIIJFWLFNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)

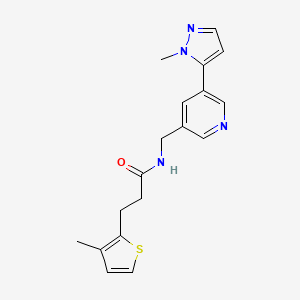
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)
![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)
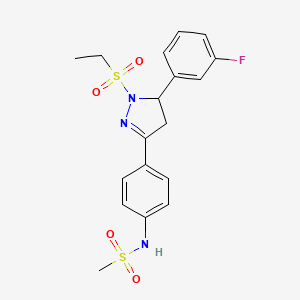
![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)
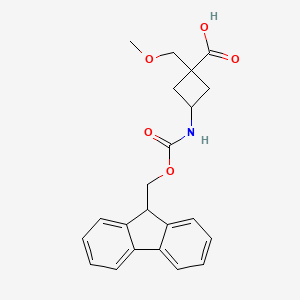
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2702731.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
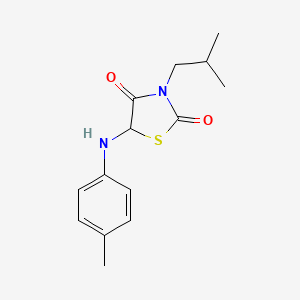
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
